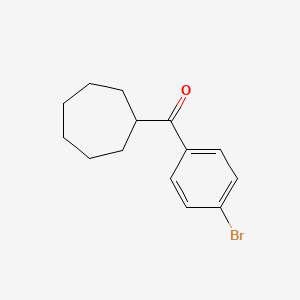

4-Bromophenyl cycloheptyl ketone

Description

Properties

IUPAC Name |

(4-bromophenyl)-cycloheptylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETBCQZALVDNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl cycloheptyl ketone typically involves the bromination of phenyl cycloheptyl ketone. One common method is the Friedel-Crafts acylation reaction, where cycloheptanone is reacted with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl cycloheptyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 4-Bromobenzoic acid.

Reduction: 4-Bromophenyl cycloheptyl alcohol.

Substitution: 4-Methoxyphenyl cycloheptyl ketone.

Scientific Research Applications

4-Bromophenyl cycloheptyl ketone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromophenyl cycloheptyl ketone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ketone group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Cycloalkyl Substituents

The reactivity and stability of aryl ketones are influenced by the size and strain of the cycloalkyl group:

- 4-Bromophenyl Cyclopropyl Ketone (CAS: 6952-89-2): The cyclopropyl group introduces high ring strain, leading to lower reactivity in reduction reactions (e.g., with NaBH₄) due to destabilization of the transition state .

- 4-Bromophenyl Cycloheptyl Ketone : The seven-membered ring exhibits reduced angular strain compared to smaller rings, resulting in higher reactivity with reducing agents. For example, cycloheptyl phenyl ketone reacts faster with NaBH₄ than cyclopentyl or cyclohexyl analogs .

- 4-Bromophenyl Cyclobutyl Ketone (CAS: 898790-60-8): Intermediate in ring strain between cyclopropyl and cycloheptyl derivatives, leading to moderate reactivity .

Aromatic and Heteroaromatic Substituents

- 4-Bromophenyl 3-Pyridyl Ketone (CAS: 14548-45-9): The 3-pyridyl group introduces electron-withdrawing effects, enhancing electrophilicity at the ketone carbonyl.

- 1-(4-Bromophenyl)prop-2-en-1-one: An α,β-unsaturated ketone, this compound acts as a superior Michael acceptor due to conjugation, enabling efficient cycloaddition reactions. Its electrophilicity surpasses non-conjugated ketones like 4-bromophenyl methyl ketone .

Physicochemical Properties

Biological Activity

4-Bromophenyl cycloheptyl ketone is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cycloheptyl ketone group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C14H17BrO

- Molecular Weight : 281.19 g/mol

- Structure : The compound features a brominated phenyl group and a cycloheptyl ketone structure, which influences its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Bromination of Phenyl Cycloheptyl Ketone : This can be achieved through Friedel-Crafts acylation using 4-bromobenzoyl chloride in the presence of a Lewis acid like aluminum chloride under anhydrous conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the bromophenyl moiety have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies demonstrate promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Anticancer Potential

The anticancer activity of this compound has been explored through various assays. For example, compounds derived from similar structures have shown effectiveness against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Molecular docking studies suggest that these compounds may interact with specific receptors involved in cancer progression .

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes and Receptors : The bromine atom and ketone group facilitate interactions through hydrogen bonding and van der Waals forces, potentially modulating enzyme activity and receptor binding.

- Oxidative Stress Induction : Some studies suggest that the compound may induce oxidative stress in microbial cells, leading to cell death.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Promising | Enzyme inhibition, oxidative stress |

| 4-Chlorophenyl cycloheptyl ketone | Low | Moderate | Similar mechanisms |

| 4-Bromophenyl cyclopentyl ketone | Low | Low | Less effective due to structural differences |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of several derivatives similar to this compound against common pathogens. Results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .

- Anticancer Evaluation : In another study, derivatives were tested for their ability to inhibit cancer cell proliferation. The results showed that specific substitutions on the phenyl ring significantly impacted the anticancer efficacy, highlighting the importance of structural modifications in drug design .

Q & A

Q. What established synthetic routes exist for 4-Bromophenyl cycloheptyl ketone, and what are their yields and limitations?

The primary method involves SmI₂-mediated fragmentation of cyclopropyl ketone intermediates followed by acidic workup, yielding 84% ( ). An alternative route uses PhSeBr quenching and oxidative elimination, achieving 56% over two steps but enabling conjugated enone formation ( ). Key limitations include challenges in chemoselective dehydrogenation to form dienones and the need for stringent inert conditions to prevent side reactions ( ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) identifies substituent positions and ring conformations (e.g., cycloheptyl puckering parameters) ( ).

- Mass spectrometry confirms molecular weight and fragmentation patterns, particularly for bromine isotope signatures ( ).

- X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar chromenone derivatives ( ).

Q. How does the cycloheptyl ring influence reactivity compared to smaller cycloalkyl ketones?

The seven-membered cycloheptyl ring introduces moderate ring strain , enhancing susceptibility to ring-opening reactions compared to cyclohexyl analogs. Its larger size also affects steric hindrance, influencing nucleophilic attack at the ketone group ().

Advanced Research Questions

Q. What strategies address chemoselectivity challenges in dehydrogenating cycloheptyl ketones to dienones?

Current methods (e.g., acid catalysis, metal-mediated dehydrogenation) often fail due to competing side reactions. Proposed solutions include:

Q. Can computational modeling predict electrophilic aromatic substitution (EAS) reactivity of the bromophenyl group?

Density Functional Theory (DFT) calculations model electron density distribution, showing the bromine atom’s strong electron-withdrawing effect directs EAS to the para position. This aligns with experimental observations in analogous bromophenyl ketones ( ).

Q. What mechanistic insights explain the fragmentation of cyclopropyl ketones to cycloheptyl ketones?

The process involves:

- Single-electron transfer via SmI₂, cleaving the cyclopropane ring.

- Acid workup stabilizing the cycloheptyl ketone through protonation and tautomerization ( ). Competing pathways (e.g., PhSeBr quenching) suggest radical intermediates, supported by kinetic isotope effect studies ( ).

Q. How do reaction conditions impact scalability of this compound synthesis?

- Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates ().

- Temperature gradients during reflux (e.g., 80–110°C) optimize cyclopropane fragmentation while minimizing decomposition ( ).

- Catalyst recycling (e.g., SmI₂ recovery) improves cost efficiency for large-scale production ( ).

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported yields for similar ketone syntheses?

Variability arises from:

Q. What structural features explain the lack of biological activity data for this compound?

While bromophenyl groups often confer bioactivity (e.g., enzyme inhibition), the cycloheptyl moiety’s conformational flexibility may reduce target specificity. Comparative studies with rigid analogs (e.g., cyclohexyl derivatives) are recommended ().

Comparative and Methodological Studies

Q. How does halogen substitution (Br vs. Cl) alter the compound’s physicochemical properties?

Bromine’s higher electronegativity and van der Waals radius increase dipole moments and melting points compared to chloro analogs. This impacts solubility and crystallinity, critical for formulation in pharmacological studies ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.